2-(carbamoylmethoxy)-5-chlorobenzoic acid
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Overview
Description
2-(Carbamoylmethoxy)-5-chlorobenzoic acid is an organic compound with a molecular formula of C9H8ClNO4 It is a derivative of benzoic acid, featuring a carbamoylmethoxy group and a chlorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(carbamoylmethoxy)-5-chlorobenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 5-chlorosalicylic acid.
Esterification: The hydroxyl group of 5-chlorosalicylic acid is esterified using methanol in the presence of an acid catalyst to form methyl 5-chlorosalicylate.
Carbamoylation: The ester is then reacted with urea under heating conditions to introduce the carbamoylmethoxy group, yielding methyl 2-(carbamoylmethoxy)-5-chlorobenzoate.
Hydrolysis: Finally, the ester group is hydrolyzed under acidic or basic conditions to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Carbamoylmethoxy)-5-chlorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the carbamoyl group to an amine.
Substitution: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-(Carbamoylmethoxy)-5-chlorobenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(carbamoylmethoxy)-5-chlorobenzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The carbamoylmethoxy group plays a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(Carbamoylmethoxy)-4-chlorobenzoic acid
- 2-(Carbamoylmethoxy)-3-chlorobenzoic acid
- 2-(Carbamoylmethoxy)-6-chlorobenzoic acid
Uniqueness
2-(Carbamoylmethoxy)-5-chlorobenzoic acid is unique due to the specific position of the chlorine atom on the benzene ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacological properties and binding affinities, making it a compound of interest for targeted research and development.
Properties
CAS No. |
1004687-79-9 |
---|---|
Molecular Formula |
C9H8ClNO4 |
Molecular Weight |
229.6 |
Purity |
0 |
Origin of Product |
United States |
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